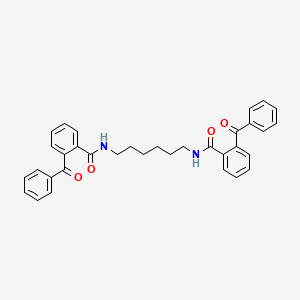
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide is a chemical compound known for its unique structure and properties. It is a member of the amidine family, which are compounds containing the functional group -C(=NH)-NH2. Amidines are known for their reactivity and are used in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide typically involves the reaction of dicyclohexylcarbodiimide with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted amidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the study of enzyme mechanisms and as a probe for protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide involves its interaction with various molecular targets. It acts as a coupling agent, facilitating the formation of amide bonds by activating carboxyl groups. This activation is achieved through the formation of an intermediate complex, which then reacts with amines to form the desired amide product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): A similar compound used as a coupling agent in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Another coupling agent with similar applications but different steric properties.
N,N’-Diethylcarbodiimide (DEC): A less commonly used coupling agent with similar reactivity.
Uniqueness
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide is unique due to its specific structure, which provides a balance of reactivity and stability. Its bulky cyclohexyl groups offer steric protection, reducing unwanted side reactions and increasing the selectivity of the desired reactions .
Eigenschaften
CAS-Nummer |
820251-64-7 |
|---|---|
Molekularformel |
C28H52N2O2 |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
N,N'-dicyclohexyl-N,N'-diethyldodecanediamide |
InChI |
InChI=1S/C28H52N2O2/c1-3-29(25-19-13-11-14-20-25)27(31)23-17-9-7-5-6-8-10-18-24-28(32)30(4-2)26-21-15-12-16-22-26/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
VFOKPOHSZBPWAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)C(=O)CCCCCCCCCCC(=O)N(CC)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


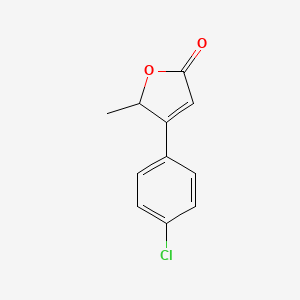
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
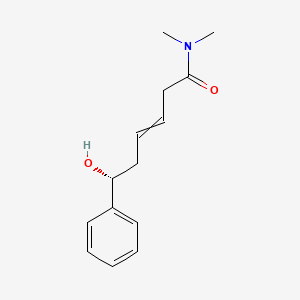
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
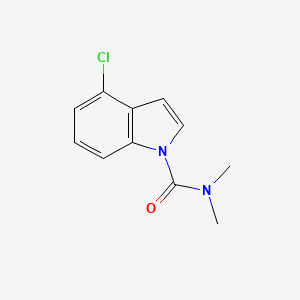
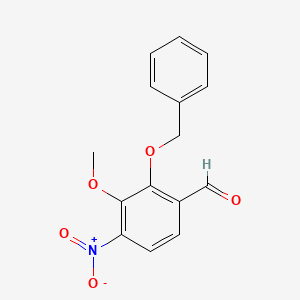
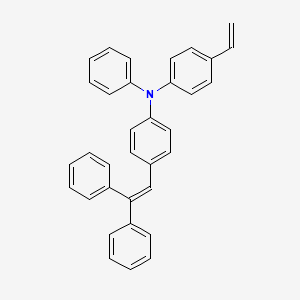
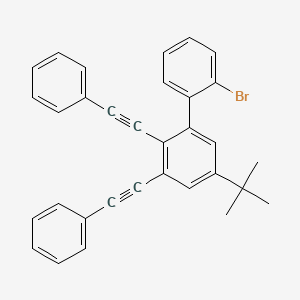
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
